molecular formula C27H20N4O B4710931 2-(PYRIDIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE

2-(PYRIDIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4710931
M. Wt: 416.5 g/mol
InChI Key: IGSIGKBXCLINGY-UHFFFAOYSA-N
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Description

2-(PYRIDIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core, substituted with pyridine and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRIDIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The pyridine and phenyl groups are introduced through nucleophilic substitution reactions. For instance, the quinoline core can be reacted with pyridine-3-boronic acid and 4-(bromomethyl)phenylboronic acid using Suzuki-Miyaura coupling conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative is reacted with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and phenyl groups, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) to form amines.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are used under conditions like Friedel-Crafts alkylation or halogenation.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(PYRIDIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(PYRIDIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(PYRIDIN-3-YL)-1H-BENZO[D]IMIDAZOLES: These compounds share the pyridine and benzimidazole core structures and exhibit similar biological activities.

    2-(PYRIDIN-3-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: These derivatives also feature the pyridine core and are known for their antimicrobial and anticancer properties.

Uniqueness

2-(PYRIDIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyridine and quinoline cores, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-pyridin-3-yl-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O/c32-27(30-22-9-7-19(8-10-22)16-20-11-14-28-15-12-20)24-17-26(21-4-3-13-29-18-21)31-25-6-2-1-5-23(24)25/h1-15,17-18H,16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSIGKBXCLINGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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